molecular formula C12H16N2O B1464011 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354963-60-2

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B1464011
CAS No.: 1354963-60-2
M. Wt: 204.27 g/mol
InChI Key: JCOICJXAKUQCAM-UHFFFAOYSA-N
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Description

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one (CAS 1354963-60-2) is a high-purity chemical reagent with a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . This compound, identified by the SMILES code O=C(C1=CC=CC=C1C)C=C(NC)NC, features a unique enone structure substituted with methylamino groups, making it a valuable building block in organic synthesis and medicinal chemistry research . Its structural framework is related to ketene aminal precursors and chalcone-like molecules, which are widely recognized as versatile intermediates for constructing diverse heterocyclic compounds and complex chemical frameworks . Researchers can employ this compound in the development of novel pharmacologically active molecules, materials science, and as a precursor for further chemical functionalization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,3-bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-4-5-7-10(9)11(15)8-12(13-2)14-3/h4-8,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOICJXAKUQCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C(NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199320
Record name 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID301199320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-60-2
Record name 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354963-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one typically follows these key steps:

  • Formation of the chalcone backbone : This is achieved by an aldol condensation between an appropriate acetophenone derivative (e.g., 2-methylacetophenone) and an aldehyde or its equivalent.
  • Introduction of methylamino groups : The bis(methylamino) substitution at the 3-position is introduced through nucleophilic amination or via condensation with methylamine derivatives.

This approach aligns with the general methods used for chalcone derivatives bearing amino substituents, as described in recent synthetic reviews and patent disclosures.

Preparation of the Chalcone Intermediate

The chalcone intermediate, 1-(2-methylphenyl)prop-2-en-1-one, is synthesized via a base-catalyzed Claisen-Schmidt condensation:

  • Reactants : 2-methylacetophenone and formaldehyde or an equivalent aldehyde.
  • Conditions : Reflux in methanol or ethanol with sodium hydroxide as a catalyst.
  • Workup : The reaction mixture is poured onto crushed ice, and the crude product is recrystallized from solvents such as dichloromethane to purify the chalcone intermediate.

This method is supported by analogous chalcone syntheses where substituted acetophenones are condensed with aldehydes under basic conditions to yield α,β-unsaturated ketones.

Introduction of Bis(methylamino) Groups

The key step to obtain the bis(methylamino) substitution involves amination of the α,β-unsaturated ketone:

  • Method : The chalcone intermediate is reacted with methylamine or methylamine equivalents under controlled conditions.
  • Solvents : Polar aprotic solvents or alcohols such as methanol or t-butanol are commonly used.
  • Catalysts and reagents : Sometimes acid or base catalysts are employed to facilitate nucleophilic addition of methylamine to the β-carbon of the chalcone.
  • Reaction conditions : Heating at moderate temperatures (e.g., 60-100 °C) for several hours ensures complete conversion.

This nucleophilic addition leads to the formation of the 3,3-bis(methylamino) functionality by double addition of methylamine at the β-position of the α,β-unsaturated ketone.

Alternative Synthetic Routes and Catalytic Methods

While the direct amination approach is common, alternative routes include:

  • One-pot multi-step synthesis : Starting from methylated amino benzoates or related precursors, followed by condensation with propenone derivatives under catalytic conditions.
  • Use of palladium-catalyzed coupling reactions : Although more common in heterocyclic chalcone derivatives, Suzuki or Buchwald coupling reactions can be employed to introduce aromatic substituents prior to chalcone formation.
  • Curtius rearrangement and carbamate intermediates : In some related syntheses, carbamate intermediates formed via Curtius rearrangement are deprotected to yield amine functionalities, which can then be incorporated into the chalcone framework.

These methods provide flexibility in modifying the aromatic ring or the amino substituents but are less direct for the specific bis(methylamino) substitution.

Summary Table of Preparation Methods

Step Reactants/Conditions Description Reference
Chalcone formation 2-methylacetophenone + aldehyde, NaOH, MeOH Base-catalyzed Claisen-Schmidt condensation
Amination Chalcone + methylamine, MeOH or t-butanol, heat Nucleophilic addition of methylamine to β-C
Alternative coupling methods Pd-catalyzed Suzuki or Buchwald coupling For aromatic substitution modifications
Carbamate intermediate route Curtius rearrangement, DPPA, triethylamine Formation and deprotection of amine groups

Research Findings and Notes

  • The chalcone synthesis under basic conditions is well-established, yielding high purity intermediates suitable for further functionalization.
  • Amination with methylamine requires careful control of reaction time and temperature to avoid side reactions or incomplete substitution.
  • Use of polar solvents such as methanol or t-butanol facilitates nucleophilic addition and improves yields.
  • Alternative palladium-catalyzed coupling methods provide routes to structurally diverse chalcone derivatives but are more complex and less direct for bis(methylamino) substitution.
  • Purification often involves recrystallization from dichloromethane or similar solvents to achieve high purity products.
  • Yields for the amination step can vary; optimization of catalyst and solvent systems is critical for scale-up.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has garnered interest in medicinal chemistry due to its potential as a pharmacophore for drug design. Studies indicate that it may exhibit activity against various diseases, particularly those involving neurological disorders. Its structure allows for interaction with specific molecular targets, which may lead to inhibition or modulation of enzyme activities.

Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Materials Science

Organic Electronics
The conjugated system present in 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one makes it a candidate for applications in organic electronic materials. Its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biological Studies

Biochemical Probes
The compound's interactions with biological macromolecules are being investigated to understand its potential as a biochemical probe. The ability to bind to active sites of enzymes or receptors allows for the exploration of its role in biochemical pathways and cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one:

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, confirming its potent antimicrobial activity through MIC testing and revealing its potential as a lead compound for new antibiotic development .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors, allowing it to inhibit or modulate their activities effectively .
  • Synthesis and Characterization : Research on the synthesis pathways highlights the importance of optimizing reaction conditions to enhance yield and purity, which is crucial for further applications in drug development .

Mechanism of Action

The mechanism of action of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Positions

3,3-Bis(methylthio)-1-(p-tolyl)prop-2-en-1-one
  • Molecular Formula : C₁₈H₁₉OS₃
  • Molecular Weight : 347.06 g/mol
  • Key Data :
    • Yield: 50% (synthesized via metal-free vinyl C–H sulfenylation) .
    • Spectral Data: $ ^1H $ NMR (CDCl₃): δ 7.64 (d, J = 8.0 Hz, 2H), 2.49 (s, 3H); HRMS: 347.0590 ([M + H]⁺) .
  • Comparison: The methylthio (-SCH₃) groups enhance lipophilicity compared to methylamino (-NHCH₃), impacting solubility and reactivity in nucleophilic substitutions. Lower yield (50%) compared to brominated analogs (77–82%) due to steric and electronic effects .
3,3-Bis((2-bromophenyl)thio)-1-(4-chlorophenyl)prop-2-en-1-one (3n)
  • Molecular Formula : C₂₁H₁₄Br₂ClOS₂
  • Molecular Weight : 563.68 g/mol
  • Key Data :
    • Yield: 82% (synthesized via TsOBX1-mediated coupling) .
    • Spectral Data: $ ^1H $ NMR shows aromatic protons at δ 7.25–7.06 (m, 5H); IR: 1680 cm⁻¹ (C=O stretch) .
  • Comparison :
    • Bulky bromophenylthio groups increase molecular weight and steric hindrance, reducing reactivity in further functionalization.
    • Higher yield (82%) due to optimized TsOBX1 conditions compared to methylthio analogs .

Variations in Aromatic Substituents at the 1-Position

(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • Molecular Formula : C₁₄H₁₁ClOS
  • Molecular Weight : 278.76 g/mol
  • Key Data :
    • Structural conformation confirmed via X-ray crystallography; planar α,β-unsaturated ketone system .
  • Comparison: The electron-withdrawing chlorothiophenyl group enhances electrophilicity at the β-carbon compared to the electron-donating 2-methylphenyl group in the target compound. Potential for divergent reactivity in Michael addition or cyclization reactions .
1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
  • Molecular Formula : C₁₄H₁₃BrOS₂
  • Molecular Weight : 349.28 g/mol
  • Key Data :
    • Synthesized via alkyl thiolation of ketene dithioacetals; spectral data include $ ^13C $ NMR peaks at δ 190.6 (C=O) .

Electronic and Steric Effects of Functional Groups

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Yield (%) Key Spectral Features (NMR δ, ppm)
Target Compound R₁ = 2-MePh, R₂ = NHCH₃ 204.27 N/A N/A (insufficient data)
3,3-Bis(methylthio)-1-(p-tolyl) R₁ = p-tolyl, R₂ = SCH₃ 347.06 50 δ 2.49 (s, SCH₃)
3n (Br-substituted) R₁ = 4-ClPh, R₂ = S(2-BrPh) 563.68 82 δ 7.25–7.06 (m, Ar-H)
1-(3-Bromophenyl)-bis(methylsulfanyl) R₁ = 3-BrPh, R₂ = SCH₃ 349.28 N/A δ 190.6 (C=O)

Key Observations :

  • Methylamino groups (-NHCH₃) provide hydrogen-bonding capability, unlike methylthio (-SCH₃) or halogenated groups, which may enhance solubility in polar solvents .
  • Bromine and chlorine substituents increase molecular weight and influence electronic properties (e.g., resonance effects on the ketone group) .

Biological Activity

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one can be represented as follows:

  • Molecular Formula : C12H15N2O
  • Molecular Weight : 203.26 g/mol
  • IUPAC Name : 3,3-bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one

The compound features a chalcone backbone with two methylamino groups attached to the central carbon atom, influencing its reactivity and biological interactions.

Anticancer Properties

Research has indicated that chalcone derivatives exhibit significant anticancer properties. Studies involving 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one have shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for the compound were reported at concentrations ranging from 10 to 20 µM, indicating effective cytotoxicity comparable to standard chemotherapeutic agents .

The mechanism behind the anticancer activity of this compound is believed to involve:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, which is crucial for preventing further cell division .

Antimicrobial Activity

In addition to anticancer properties, 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one has shown antimicrobial activity against various pathogens:

  • Bacterial Strains Tested : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : MIC values ranged from 50 to 100 µg/mL against tested bacterial strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Methyl groupsEnhance solubility and bioavailability
Aromatic ringContributes to cytotoxicity via π-stacking
Amino groupsIncrease interaction with biological targets

Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one. Results demonstrated a dose-dependent decrease in cell viability over a 48-hour period.

Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound involved treating cultures of Staphylococcus aureus and Escherichia coli with the compound. The results indicated significant reductions in bacterial counts, supporting its potential as an antibacterial agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 2
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one

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